![molecular formula C17H19N3O5S B3729116 N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B3729116.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide
Description
“N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide” is a chemical compound with the molecular formula C16H19N3O4S . It has an average mass of 349.405 Da and a monoisotopic mass of 349.109619 Da .
Molecular Structure Analysis
The molecular structure of “N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide” consists of a benzene ring attached to a sulfonyl group, which is further attached to a diethylamino group . The exact 3D structure can be found in chemical databases .Physical And Chemical Properties Analysis
“N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide” has a molecular formula of C16H19N3O4S, an average mass of 349.405 Da, and a monoisotopic mass of 349.109619 Da .Future Directions
The future directions for the study of “N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide” and related compounds could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Their potential as dihydrofolate reductase (DHFR) inhibitors suggests possible applications in the development of antimicrobial and anticancer drugs .
properties
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]-4-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5S/c1-3-19(4-2)26(24,25)16-11-7-14(8-12-16)18-17(21)13-5-9-15(10-6-13)20(22)23/h5-12H,3-4H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOGXSLVSMVOFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(diethylamino)sulfonyl]phenyl}-4-nitrobenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.